molecular formula C26H21FO7 B1143017 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose CAS No. 171721-00-9

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

Cat. No. B1143017
CAS RN: 171721-00-9
M. Wt: 464.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a chemical compound with multifaceted applications predominantly in biomedicine . It serves as an antimetabolite for various cancer treatments, including but not limited to pancreatic cancer and leukemia . It is also a useful intermediate for the synthesis of imidazole nucleoside derivatives and other related nucleosides .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is C26H21FO7 . Its molecular weight is 464.45 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 584.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 87.3±3.0 kJ/mol, and it has a flash point of 295.7±25.0 °C . The index of refraction is 1.607, and it has a molar refractivity of 118.5±0.4 cm3 . It has 7 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .

properties

IUPAC Name

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHVPNLVYCSAN-MSZDEVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

Q & A

Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?

A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.

Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?

A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.

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